molecular formula C26H23N3O4 B12016866 N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide CAS No. 349609-29-6

N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide

Cat. No.: B12016866
CAS No.: 349609-29-6
M. Wt: 441.5 g/mol
InChI Key: UMMCPBDBAAPEKY-RWPZCVJISA-N
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Description

N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound with a unique structure that includes an anthrylmethylene group, a hydrazino group, and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide typically involves the condensation of 9-anthraldehyde with hydrazine to form the anthrylmethylene hydrazine intermediate. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining reaction purity and optimizing yield, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The anthrylmethylene group can be oxidized to form anthraquinone derivatives.

    Reduction: The hydrazino group can be reduced to form corresponding amines.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthrylmethylene group.

    Medicine: Studied for its potential anti-cancer properties, as the hydrazino group can interact with biological macromolecules.

    Industry: Limited applications, primarily in research and development settings.

Mechanism of Action

The mechanism of action of N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The anthrylmethylene group can intercalate with DNA, while the hydrazino group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-2-methylphenyl-2-oxoacetamide
  • N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-4-methylphenyl-2-oxoacetamide
  • 2-[2-(9-Anthrylmethylene)hydrazino]-N,N,N-trimethyl-2-oxoethanaminium

Uniqueness

N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is unique due to the presence of the dimethoxybenzamide moiety, which can enhance its solubility and bioavailability compared to similar compounds. Additionally, the specific arrangement of functional groups in this compound may confer distinct biological activities, making it a valuable molecule for further research.

Properties

CAS No.

349609-29-6

Molecular Formula

C26H23N3O4

Molecular Weight

441.5 g/mol

IUPAC Name

N-[2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C26H23N3O4/c1-32-23-12-11-19(14-24(23)33-2)26(31)27-16-25(30)29-28-15-22-20-9-5-3-7-17(20)13-18-8-4-6-10-21(18)22/h3-15H,16H2,1-2H3,(H,27,31)(H,29,30)/b28-15+

InChI Key

UMMCPBDBAAPEKY-RWPZCVJISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42)OC

Origin of Product

United States

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